

TAK-285 Safety Profile in Phase I Studies

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Compound Focus: Tak-285

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The table below summarizes the key safety findings from two Phase I clinical trials of **TAK-285** in patients with advanced solid tumors.

Study Detail	Japanese Patient Study [1] [2]	International Patient Study [3]
Maximum Tolerated Dose (MTD)	300 mg twice daily (BID)	400 mg twice daily (BID)
Recommended Phase 2 Dose (RP2D)	Not specified	400 mg twice daily (BID)

| **Identified Dose-Limiting Toxicities (DLTs)** | Grade 3 increased aminotransferases Grade 3 decreased appetite [1] | Diarrhea Hypokalemia Fatigue [3] | | **Common Adverse Events** | Not specified in results | The therapy was "generally well tolerated" at the RP2D [3] |

Note on Dosing Schedules: The difference in MTD between the two studies may be related to different treatment schedules. The Japanese study used a regimen of 3 weeks of treatment followed by 1 week of observation without treatment in the first cycle [1], while the international study moved to continuous daily dosing in later cohorts [3].

Experimental Protocols for TAK-285 Research

For researchers, the following summarized methodologies from published studies on **TAK-285** may be useful.

1. In Vitro Kinase Assay [4]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC₅₀) of **TAK-285** against HER2 and EGFR kinases.
- **Key Reagents:** Purified cytoplasmic domains of human HER2 (aa 676-1255) and EGFR (aa 669-1210), expressed via baculovirus system with an N-terminal FLAG-tag.
- **Method Summary:**
 - Kinase reactions were performed in 96-well plates in a 50 µL volume containing 50 µM ATP and ⁶³²P-radiolabeled ATP.
 - **TAK-285** was pre-incubated with the enzyme for 5 minutes before initiating the reaction with ATP.
 - After a 10-minute reaction at room temperature, phosphorylation was quantified by scintillation counting after trichloroacetic acid precipitation.
 - IC₅₀ values were calculated via nonlinear regression analysis of the percent inhibition.

2. In Vitro Cell Growth Inhibition Assay [4]

- **Purpose:** To evaluate the antiproliferative effect of **TAK-285** on cancer cell lines (e.g., BT-474 HER2-overexpressing breast cancer cells).
- **Method Summary:**
 - Cells were treated continuously with a range of **TAK-285** concentrations (dissolved in DMSO) for 5 days.
 - The number of live cells was counted using a particle analyzer after the incubation period.
 - The GI₅₀ (concentration for 50% growth inhibition) was determined from the data.

3. In Vivo Xenograft Model [4] [5]

- **Purpose:** To assess the antitumor efficacy of **TAK-285** in live animal models.
- **Key Materials:** Female BALB/c nude mice implanted with HER2-overexpressing human tumor cells (e.g., BT-474 breast cancer or 4-1ST gastric cancer).
- **Method Summary:**
 - Once tumors were established, mice were orally administered **TAK-285**. A common dosage showing efficacy was **100 mg/kg, given twice daily**.
 - Treatment typically continued for 14 days or more.
 - Tumor volume was measured regularly and compared to untreated control groups, with results reported as a T/C ratio (Tumor volume of treated group/Control group %). A lower T/C ratio indicates greater efficacy.

Frequently Asked Questions for Researchers

Q1: What is the solubility and recommended formulation for in vivo studies of TAK-285? TAK-285 has low water solubility. For in vivo studies in mice, one validated formulation is a clear solution of **2.5 mg/mL TAK-285 in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water** [4]. The solution should be prepared fresh for optimal results.

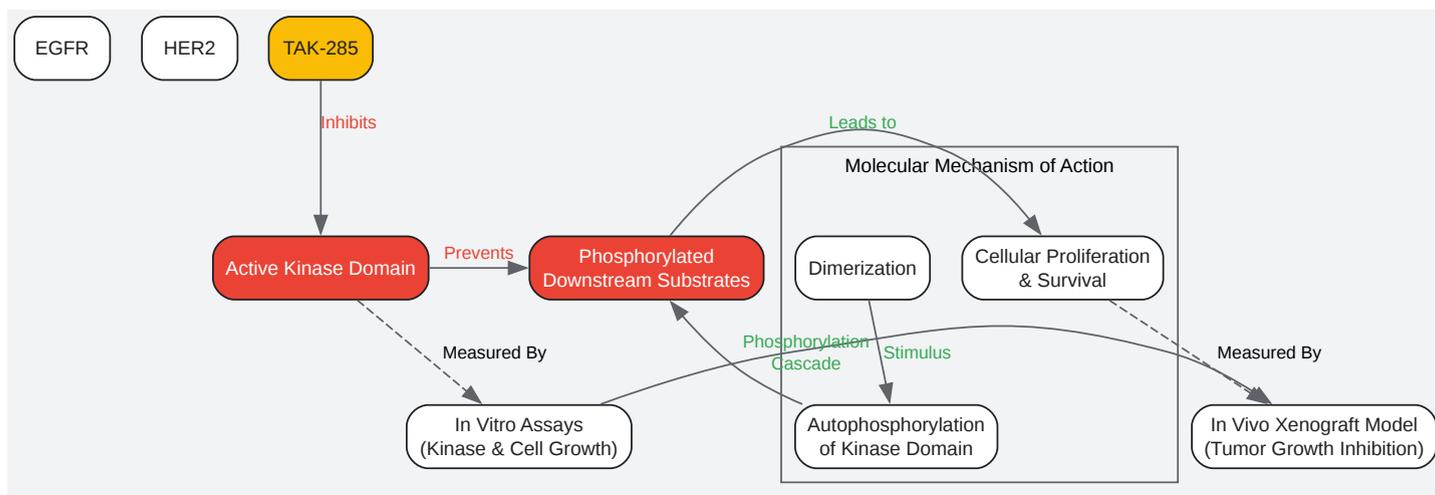
Q2: Does TAK-285 penetrate the central nervous system (CNS)? Preclinical data suggests yes. Studies in rats showed that **TAK-285** is present in the brain in a pharmacologically active, unbound form at approximately 20% of the free plasma level [4] [5]. Crucially, **TAK-285 is not a substrate for the P-glycoprotein (Pgp)** efflux pump, which is a key mechanism that prevents many drugs from accumulating in the brain [5]. However, a Phase I study noted that while **TAK-285** was detectable in human cerebrospinal fluid (CSF), the steady-state concentration at the 400 mg BID dose was below the level needed for target inhibition in that trial [3].

Q3: What are the key metabolic stability or drug interaction considerations for TAK-285? The Phase I study design excluded patients who were on strong or moderate CYP3A4 inducing/inhibiting drugs within 14 days of enrollment [3]. This suggests that **TAK-285's** pharmacokinetics may be affected by drugs that interact with the Cytochrome P450 pathway, particularly CYP3A4.

Q4: How does the selectivity of TAK-285 compare to other inhibitors? **TAK-285** is a dual inhibitor designed to be highly selective for HER2 and EGFR. In kinase profiling against 96 kinases, it significantly inhibited HER4 but showed little activity against many other kinases, including MEK1, c-Met, and Aurora B, at concentrations below 10 μ M [4] [5]. This indicates a relatively selective profile.

TAK-285 Mechanism of Action

The following diagram illustrates the proposed mechanism of **TAK-285** and the experimental workflow to assess its activity, from in vitro testing to in vivo validation.



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